molecular formula C8H12O B14743476 3-Oxatricyclo[4.3.0.0~2,8~]nonane CAS No. 250-20-4

3-Oxatricyclo[4.3.0.0~2,8~]nonane

Cat. No.: B14743476
CAS No.: 250-20-4
M. Wt: 124.18 g/mol
InChI Key: XTIYTVPATCGRPX-UHFFFAOYSA-N
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Description

3-Oxatricyclo[4.3.0.0~2,8~]nonane is an organic compound with the molecular formula C8H12O . It features a complex, polycyclic structure incorporating an oxygen atom, which classifies it as an oxatricycloalkane. This specific bridged ring system is of significant interest in advanced organic chemistry and medicinal chemistry research, particularly as a sophisticated synthetic intermediate or a core scaffold for the development of novel molecular entities . Compounds with such intricate ring systems are often explored for their unique spatial geometry and potential in drug discovery, for instance, as analogs to diazabicyclo[4.3.0]nonane frameworks which are utilized in pharmaceutical applications . The constrained architecture of this molecule makes it a valuable subject for studies in stereochemistry, method development in synthetic organic chemistry, and the construction of complex three-dimensional chemical spaces. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

250-20-4

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-oxatricyclo[4.3.0.02,8]nonane

InChI

InChI=1S/C8H12O/c1-2-9-8-6-3-5(1)7(8)4-6/h5-8H,1-4H2

InChI Key

XTIYTVPATCGRPX-UHFFFAOYSA-N

Canonical SMILES

C1COC2C3CC1C2C3

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of the 3 Oxatricyclo 4.3.0.0^2,8^ Nonane Core

Ring-Opening Reactions of the Bridged Cyclic Ether

The significant ring strain inherent in the tricyclic framework of 3-oxatricyclo[4.3.0.02,8]nonane makes the ether linkage susceptible to cleavage under various conditions. These ring-opening reactions provide pathways to synthetically valuable bicyclic structures.

The ether bond in strained polycyclic systems can be cleaved through either nucleophilic attack or electrophilic activation. In electrophilic pathways, protonation or coordination of a Lewis acid to the ether oxygen makes it a better leaving group, facilitating cleavage.

In related systems, such as l-methyltricyclo[4.3.0.02,9]nonan-8-ols, conversion of the alcohol to a mesylate creates a good leaving group. This precursor undergoes a regioselective homo-1,4-elimination, a type of electrophilic ring-opening, to yield chiral bicyclo[3.3.1]nonanes. nih.gov This transformation proceeds through a carbocation intermediate, highlighting a pathway that could be accessible to derivatives of 3-oxatricyclo[4.3.0.02,8]nonane. nih.gov

Reductive cleavage using agents like lithium in ethylenediamine (B42938) is another method for ring-opening. For example, the treatment of 7-methyl-3,8-dioxapentacyclo[4.4.1.02,4.05,9.07,10]undecane, a complex polycyclic ether, with lithium led to the opening of an ether bridge to produce various diols based on the tricyclo[4.3.0.03,8]nonane skeleton. acs.org This suggests that the 3-oxatricyclo[4.3.0.02,8]nonane ring could similarly be opened under reductive conditions.

Lewis acids are highly effective reagents for activating cyclic ethers toward ring-opening by coordinating with the ether oxygen, which weakens the C-O bonds. nih.govmdpi.com This strategy has been successfully applied to other complex tricyclic systems to generate bicyclic scaffolds.

A study by Nakada and coworkers demonstrated a Lewis acid-promoted regioselective ring-opening of a tricyclo[4.4.0.05,7]dec-2-ene derivative using boron trifluoride etherate (BF3–OEt2). nih.gov This reaction proceeded efficiently to yield various bicyclo[3.3.1]nonane products. nih.govrsc.org The reaction is believed to occur via an intramolecular attack, leading to the cleavage of a cyclopropane (B1198618) ring. nih.gov This provides a strong precedent for the expected reactivity of 3-oxatricyclo[4.3.0.02,8]nonane, where a Lewis acid could facilitate cleavage of the ether bridge to yield functionalized bicyclo[4.2.1] or bicyclo[3.3.0] systems.

PrecursorLewis AcidSolventProductYield (%)Reference
Tricyclo[4.4.0.05,7]dec-2-ene derivativeBF3–OEt2DCMBicyclo[3.3.1]nonane derivative33–93 nih.govrsc.org
Tricyclo[4.4.0.05,7]dec-2-ene derivativeZnCl2-Bicyclo[3.3.1]nonane derivative47 rsc.org

Functionalization of the Tricyclic Framework

Beyond ring-opening, the rigid carbon skeleton of 3-oxatricyclo[4.3.0.02,8]nonane is a candidate for various functionalization reactions. These transformations would typically involve the introduction of functional groups onto the carbocyclic portion of the molecule, which can then serve as handles for further synthetic manipulations.

The Swern oxidation is a mild and highly efficient method for converting primary and secondary alcohols into aldehydes and ketones, respectively. wikipedia.orgnumberanalytics.comorganic-chemistry.org Its tolerance for a wide range of other functional groups makes it ideal for use on complex polycyclic scaffolds. wikipedia.orgepfl.ch

While direct oxidation of the 3-oxatricyclo[4.3.0.02,8]nonane core is not documented, the Swern oxidation has been successfully employed on a closely related tricyclo[4.3.0.03,8]nonane derivative. In a multi-step synthesis, a diol containing this core was oxidized in a one-pot reaction using the Swern reagent. acs.org This single step accomplished both the oxidation of a secondary alcohol to a ketone and the simultaneous dehydration of a tertiary alcohol to form an exocyclic double bond. acs.org This demonstrates the utility of the Swern oxidation for functionalizing these compact tricyclic systems.

SubstrateReagentsProductYield (%)Reference
9-methyltricyclo[4.3.0.03,8]nonane-4,9-diol(COCl)2, DMSO, NEt3, CH2Cl29-methylenetricyclo[4.3.0.03,8]nonan-4-oneNot specified acs.org

Functional groups introduced onto the tricyclic framework can be subsequently modified through reduction. For instance, a ketone installed via oxidation can be reduced to a secondary alcohol, potentially with high stereoselectivity due to the rigid, sterically hindered nature of the polycyclic skeleton.

Furthermore, more complex reductive transformations can be employed. Following the Swern oxidation to form 9-methylenetricyclo[4.3.0.03,8]nonan-4-one, the ketone was converted to its corresponding tosylhydrazone. acs.org This derivative then underwent a Shapiro elimination, a reductive process, to yield the final alkene product, 9-methylenetricyclo[4.3.0.03,8]non-4-ene. acs.org This sequence highlights how functionalized derivatives of the core tricyclic nonane (B91170) system can undergo reductive chemistry to generate new structures.

The creation of new carbon-carbon bonds is fundamental to building molecular complexity. nih.govrsc.orgnih.gov For the 3-oxatricyclo[4.3.0.02,8]nonane system, a ketone derivative, formed as described in the oxidation section, would be an ideal electrophilic handle for C-C bond formation.

Standard organometallic reactions, such as the addition of Grignard reagents or organolithium compounds, to the ketone would be expected to proceed, yielding a tertiary alcohol. This would append a new alkyl, aryl, or vinyl group to the tricyclic framework. The stereochemical outcome of such an addition would be dictated by the steric accessibility of the carbonyl carbon, with the nucleophile likely approaching from the less hindered face of the molecule. The development of such strategies is crucial for the synthesis of complex, drug-like polycyclic scaffolds. rsc.org

Skeletal Rearrangements and Isomerization Processes

The significant strain within the tricyclo[4.3.0.02,8]nonane skeleton makes it susceptible to a variety of rearrangement and isomerization reactions, which typically proceed to relieve steric strain and form more stable bicyclic or monocyclic systems. These transformations are often promoted by heat, acid, or transition metals.

Ring-Opening Rearrangements

One of the most characteristic reactions of this family of strained compounds is the cleavage of the cyclopropane-like ring. Studies on closely related isomers, such as derivatives of tricyclo[4.3.0.02,9]nonane, provide significant insight into these processes. For instance, the regioselective ring-opening of l-methyltricyclo[4.3.0.02,9]nonan-8-ols has been shown to be an effective route to chiral bicyclo[3.3.1]nonanes. nih.govrsc.org This transformation proceeds through a carbocationic intermediate, which is stabilized by the subsequent fragmentation of the strained ring system. nih.gov The reaction of the corresponding mesylate derivative with a base leads to a homo-1,4-elimination, yielding a bicyclic olefin. nih.gov It is plausible that the 3-oxatricyclo[4.3.0.02,8]nonane system could undergo analogous transformations, with the ether oxygen potentially influencing the regioselectivity of the ring-opening by stabilizing an adjacent positive charge or by acting as a nucleophile in an intramolecular fashion.

PrecursorReagents/ConditionsProductMechanism TypeReference
l-methyltricyclo[4.3.0.02,9]nonan-8-ol mesylateBasic conditionsChiral bicyclo[3.3.1]nonene derivativeE1-type homo-1,4-elimination nih.gov
Tricyclo[4.4.0.05,7]dec-2-ene derivativeBF3–OEt2 in DCMBicyclo[3.3.1]nonane derivativeLewis acid-promoted ring opening nih.govrsc.org

Pericyclic Rearrangements

Thermolytic rearrangements, such as the Cope rearrangement, are also prevalent in related unsaturated systems. The carbocyclic analogue, tricyclo[4.3.0.03,8]nonane (twistbrendane), when appropriately functionalized with diene systems, undergoes thermal Cope rearrangements to yield tricyclic isomers. rsc.orgrsc.org The activation energies for these reactions are influenced by substituents and the degree of strain in the starting material. rsc.org Computational studies suggest that these rearrangements can proceed through either a concerted or a stepwise diradical mechanism, with the pathways often being energetically similar. rsc.orgresearchgate.net For the 3-oxa analogue, the presence of the heteroatom would be expected to alter the electronic properties of the system and potentially influence the favorability and mechanism of such pericyclic reactions.

SubstrateRearrangement ProductActivation Energy (kcal mol−1)Reference
4,6-Dimethylenetricyclo[3.3.0.03,7]octan-2-oneTricyclo[5.2.1.04,10]deca-1,6-dien-3-one27.0 rsc.org
2,4,6-Trimethylenetricyclo[3.3.0.03,7]octaneTricyclo[5.2.1.04,10]deca-1,3,6-triene26.3 rsc.org

Derivatization Strategies for Peripheral Positions of the 3-Oxatricyclo[4.3.0.02,8]nonane System

The functionalization of the 3-oxatricyclo[4.3.0.02,8]nonane core is key to synthesizing more complex molecules and exploring their potential applications. Derivatization strategies often leverage the inherent reactivity of the strained skeleton or rely on the transformation of functional groups introduced during the synthesis of the core structure.

Research on the isomeric tricyclo[4.3.0.03,8]nonane (twistbrendane) system provides a template for potential derivatization routes. For example, the synthesis of 9-methylenetricyclo[4.3.0.03,8]non-4-ene was achieved from a highly functionalized pentacyclic precursor. acs.org Key steps in this synthesis that demonstrate peripheral derivatization include the reductive ring-opening of a complex ether to yield a diol, followed by a one-pot Swern oxidation and dehydration to afford a methylenecyclononanone derivative. acs.org This sequence showcases how alcohol functionalities on the tricyclic core can be converted into ketones and alkenes.

Further derivatization of the resulting ketone can be achieved through standard carbonyl chemistry. For instance, the formation of a tosylhydrazone followed by a Shapiro elimination provides a route to introduce a double bond at a specific position on the tricyclic framework. acs.org

Starting MaterialReagents/ConditionsTransformationProductReference
9-Methyltricyclo[4.3.0.03,8]nonane-4,9-diol(COCl)2, DMSO, NEt3Swern oxidation and dehydration9-Methylenetricyclo[4.3.0.03,8]nonan-4-one acs.org
9-Methylenetricyclo[4.3.0.03,8]nonan-4-oneH2NNHTos, EtOHTosylhydrazone formation(9-Methylenetricyclo[4.3.0.03,8]non-4-enyl)tosylhydrazone acs.org
(9-Methylenetricyclo[4.3.0.03,8]non-4-enyl)tosylhydrazonen-BuLi, THFShapiro elimination9-Methylenetricyclo[4.3.0.03,8]non-4-ene acs.org

These examples highlight that functional groups on the periphery of the tricyclo[4.3.0.0]nonane skeleton can be manipulated using established synthetic methods to introduce unsaturation and other functionalities, thereby enabling the synthesis of a diverse range of derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Oxatricyclo 4.3.0.0^2,8^ Nonane Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of complex organic molecules like the analogs of 3-Oxatricyclo[4.3.0.02,8]nonane. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC), a complete picture of the molecular connectivity and stereochemistry can be assembled.

For instance, in the characterization of bergamotane sesquiterpenoids possessing related oxatricyclononane skeletons, such as 4-oxatricyclo[3.3.1.02,7]nonane and 9-oxatricyclo[4.3.0.04,7]nonane, NMR data is paramount. researchgate.netmdpi.com The analysis of ¹H NMR spectra reveals the chemical shifts, coupling constants, and multiplicities of each proton, providing insights into the local electronic environment and dihedral angles between adjacent protons. The ¹³C NMR spectrum complements this by identifying all unique carbon atoms in the molecule.

Two-dimensional NMR techniques are crucial for piecing together the intricate framework. For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments on a 9-oxatricyclo[4.3.0.04,7]nonane derivative established the furan (B31954) ring by showing a key correlation from H₂-8 to C-1. researchgate.net Similarly, HMBC correlations were instrumental in defining the bicyclo[3.1.1]heptane ring system in these natural products. researchgate.net The absolute configurations of these complex molecules are often determined by comparing their NMR data with those of known compounds or through derivatization with chiral agents, such as in the modified Mosher's method. researchgate.net

Table 1: Representative NMR Data for an Analog Skeleton

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C-185.2-
C-245.12.15 (m)
C-325.81.90 (m), 1.80 (m)
C-440.52.30 (m)
C-578.94.50 (d, J=5.0 Hz)
C-642.32.40 (m)
C-750.1-
C-8120.56.20 (s)
C-9145.3-

Note: This is a representative table based on typical values for related structures and is for illustrative purposes.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

When analyzing analogs of 3-Oxatricyclo[4.3.0.02,8]nonane, the molecular ion peak (M⁺) in the mass spectrum reveals the molecular weight. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can provide valuable clues about the connectivity of the atoms. The stability of the resulting carbocations often dictates the major fragmentation pathways. For tricyclic systems, the fragmentation can be complex, but certain characteristic losses, such as the loss of small neutral molecules like CO or H₂O, or the cleavage of specific rings, can be diagnostic.

Table 2: Hypothetical Mass Spectrometry Fragmentation Data

m/zProposed Fragment
124[M]⁺ (Molecular Ion)
109[M - CH₃]⁺
96[M - CO]⁺
81[M - CO - CH₃]⁺
68[C₅H₈]⁺

Note: This table is hypothetical and illustrates potential fragmentation patterns for a compound with the molecular formula C₈H₁₂O.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is primarily used to identify the functional groups present in a molecule. The ether linkage within the 3-Oxatricyclo[4.3.0.02,8]nonane skeleton is expected to produce a characteristic C-O stretching vibration in the IR spectrum, typically in the region of 1250-1000 cm⁻¹. The absence of other strong absorptions, such as a broad O-H stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1700 cm⁻¹, would confirm the absence of hydroxyl or carbonyl groups, respectively.

The remainder of the spectrum would be dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the 1470-1350 cm⁻¹ region. The complexity of the fingerprint region (below 1500 cm⁻¹) would be characteristic of the specific tricyclic framework.

Raman spectroscopy provides complementary information. While the C-O stretch might be weak in the Raman spectrum, the symmetric vibrations of the carbon skeleton would be more prominent. For instance, in a study of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, both IR and Raman spectra were used to characterize the vibrational modes of the molecule, with theoretical calculations aiding in the assignment of the observed bands. acs.org

Table 3: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Technique
C-H Stretch2950-2850IR, Raman
C-H Bend1470-1350IR, Raman
C-O Stretch1150-1050IR
Ring Deformation< 1000IR, Raman

Note: These are general expected ranges for the functional groups present in the parent compound.

Chiroptical Spectroscopy for Absolute Configuration Determination

For chiral molecules, chiroptical techniques are essential for determining the absolute configuration of the enantiomers.

Electronic Circular Dichroism (ECD) Studies

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule.

In the study of complex natural products with tricyclic skeletons, ECD has proven to be a powerful tool. orcid.org For example, the absolute configurations of brasilamides, which contain oxatricyclononane moieties, were assigned by comparing their experimental ECD spectra with those calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). orcid.orgresearchgate.net This combination of experimental measurement and theoretical prediction provides a reliable method for assigning the absolute stereochemistry of complex chiral molecules.

Optical Rotation (OR) Measurements

Optical rotation is the measurement of the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule. Like ECD, the sign and magnitude of the optical rotation can be predicted using computational methods. spectrabase.com The comparison of the experimentally measured optical rotation with the calculated value for a specific enantiomer allows for the assignment of its absolute configuration.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While spectroscopic methods provide a wealth of information about the structure of a molecule in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule with high accuracy.

For many complex natural products, including analogs of 3-Oxatricyclo[4.3.0.02,8]nonane, obtaining a single crystal suitable for X-ray diffraction analysis is the ultimate proof of structure. For example, the structures of brasilamides A-D, which feature related oxatricyclic skeletons, were definitively established using single-crystal X-ray analysis. This technique is particularly valuable for resolving any ambiguities that may remain after extensive spectroscopic analysis.

Synthesis and Reactivity of Structural Analogs and Homologs of 3 Oxatricyclo 4.3.0.0^2,8^ Nonane

Oxatricyclo[4.3.0.0^3,9^]nonane Derivatives

A notable derivative of this class is 6,9-dimethyl-7-oxatricyclo[4.3.0.0(3,9)]nonane. This tricyclic ether can be synthesized through a "chlorooxidation" process from trans-pinanol, which reacts with hypochloric acid. researchgate.netnih.gov This reaction provides a pathway to C(9)-functionalized pinenes and pinanes, opening up broad synthetic possibilities. researchgate.netnih.gov The starting material, trans-pinanol, is industrially available, derived from the hydrogenation and subsequent oxidation and reduction of pinenes, which are abundant natural terpenes. researchgate.netnih.gov

Oxatricyclo[5.2.0.0^2,4^]nonane Derivatives

The synthesis of derivatives of the oxatricyclo[5.2.0.0^2,4^]nonane system has also been explored. For instance, 8-Methylene-3-oxatricyclo[5.2.0.0(2,4)]nonane has been identified as a chemical compound. academicjournals.org Additionally, a novel intermediate, 2-hydroxy-3-oxatricyclo(5.2.0.0**4,9)nonane, has been synthesized, highlighting the intricate reactions involved in forming such structures. google.com

Oxatricyclo[4.3.1.0^x,y^]decane and Related Ten-Membered Oxatricyclic Structures

The synthesis of oxatricyclo[4.3.1.0]decane frameworks can be achieved through the ring closure reactions of α,α′-dihalobicyclo[3.3.1]nonane-diones under Favorskii reaction conditions. researchgate.net Another significant member of this family is the 2,9,10-trioxatricyclo[4.3.1.0]decane system, which is a key structural feature of the potent daphnane (B1241135) diterpene, resiniferatoxin (B1680534) (RTX). rsc.org

The synthesis of analogues of RTX possessing this unusual tricyclic orthoester has been accomplished stereoselectively starting from cyclohexa-1,3-diene. rsc.org The process involves the formation of a dioxolenium ion and subsequent intramolecular trapping to yield the tricyclic system. rsc.org The 2,9,10-trioxatricyclo[4.3.1.0(3,8)]decane moiety is a cage-like orthoester found in a variety of biologically active natural products. nih.gov The formation of this orthoester unit has specific stereochemical requirements. nih.gov

Carbocyclic Tricyclo[4.3.0.0^3,8^]nonane Frameworks and Their Dienic Analogs

The carbocyclic tricyclo[4.3.0.0^3,8^]nonane skeleton is another area of significant synthetic interest. The preparation of 9-methylenetricyclo[4.3.0.0^3,8^]non-4-ene has been achieved through a multi-step process. acs.orgacs.org This synthesis involved the ring opening of a dioxapentacyclo[4.4.1.0^2,4^.0^5,9^.0^7,10^]undecane derivative to produce a tricyclo[4.3.0.0^3,8^]nonane-4,9-diol. acs.orgacs.org This diol was then converted to a ketone, which ultimately yielded the target diene via a Shapiro reaction. acs.orgacs.org

Heteroatom-Modified Tricyclic Systems (e.g., Diaza-Oxatricyclo nonanes)

The introduction of multiple heteroatoms into tricyclic frameworks leads to structures with unique properties and reactivity. For example, rhodium-catalyzed oxidative cyclization of allylic hydroxylamine-derived sulfamate (B1201201) esters can produce bicyclic aziridines. nih.gov These can then undergo facile ring-opening with various nucleophiles. In certain cases, these reactions lead to the formation of bridged 7-membered ring products. nih.gov

Another class of related compounds is the N-heterocyclic carbene-stabilized diazoboranes. nih.gov These compounds are boron-centered analogs of organic azides and diazoalkanes and exhibit a strong tendency to release dinitrogen, serving as a source of borylene. nih.gov They can also act as 1,3-dipoles in cycloaddition reactions. nih.gov

Compound NameIUPAC NameMolecular Formula
6,9-dimethyl-7-oxatricyclo[4.3.0.0(3,9)]nonane6,9-Dimethyl-7-oxatricyclo[4.3.0.0³,⁹]nonaneC10H16O
8-Methylene-3-oxatricyclo[5.2.0.0(2,4)]nonane8-Methylene-3-oxatricyclo[5.2.0.0²,⁴]nonaneC9H12O
2-hydroxy-3-oxatricyclo(5.2.0.0**4,9)nonane3-Oxatricyclo[5.2.0.0⁴,⁹]nonan-2-olC8H12O2
2,9,10-trioxatricyclo[4.3.1.0]decane2,9,10-Trioxatricyclo[4.3.1.0³,⁸]decaneC7H10O3
9-methylenetricyclo[4.3.0.0^3,8^]non-4-ene9-Methylene-tricyclo[4.3.0.0³,⁸]non-4-eneC10H12

Applications and Broader Significance in Organic Synthesis and Materials Science

3-Oxatricyclo[4.3.0.0^2,8^]nonane as a Versatile Synthetic Intermediate

Bridged polycyclic ether systems are valuable intermediates in the synthesis of complex molecules due to their conformational rigidity and the specific spatial arrangement of their functional groups. Although detailed synthetic applications for 3-Oxatricyclo[4.3.0.0^2,8^]nonane are not extensively documented, its structure suggests it could serve as a key building block in a variety of chemical transformations. The reactivity of the ether linkage and the carbon skeleton can be exploited to introduce new functionalities and construct more complex molecular architectures.

For instance, related bridged systems like 2-oxa-bicyclo[2.1.1]hexanes have been prepared through various chemical routes and are recognized for their utility in medicinal chemistry. rsc.org The synthesis of such compounds often involves intricate cyclization reactions that create the rigid bicyclic framework. rsc.org Similarly, the synthesis of 2-oxaadamantane, another related bridged ether, has been achieved through methods like the treatment of bicyclo[3.3.1]nonane-2,6-diol with concentrated sulfuric acid. rsc.orgrsc.org These synthetic precedents for related structures underscore the potential for 3-Oxatricyclo[4.3.0.0^2,8^]nonane to be used in the construction of novel and complex chemical entities.

The table below outlines the properties of 3-Oxatricyclo[4.3.0.0^2,8^]nonane, providing foundational data for its potential use as a synthetic intermediate.

PropertyValue
CAS Number 250-20-4
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Appearance Not available
Boiling Point Not available
Melting Point Not available
Solubility Not available

Potential as Scaffolds for the Development of Novel Chemical Entities

Polycyclic scaffolds are of immense interest in drug discovery and materials science because they provide a rigid three-dimensional framework upon which functional groups can be appended in a well-defined spatial orientation. rsc.orgfrontiersin.org This rigidity can lead to enhanced binding affinity and selectivity for biological targets. beilstein-journals.org Bridged ring systems, in particular, are valuable in medicinal chemistry for creating sp³-rich molecular scaffolds. bohrium.com

While 3-Oxatricyclo[4.3.0.0^2,8^]nonane itself has not been extensively explored as a scaffold, structurally related motifs have shown significant promise. For example, 2-oxabicyclo[2.1.1]hexanes have been validated as bioisosteres of ortho- and meta-substituted benzene (B151609) rings, indicating their potential to mimic aromatic systems while offering improved physicochemical properties. nih.govresearchgate.net Furthermore, bridged bicyclic peptides have been investigated as potential drug scaffolds due to their stable and predictable conformations. nih.gov The development of multifunctional drugs from polycyclic compounds is an emerging area of research, with these rigid structures serving as ideal starting points. nih.gov

The potential of 3-Oxatricyclo[4.3.0.0^2,8^]nonane as a scaffold is rooted in its compact and rigid tricyclic system. This framework could be functionalized to create libraries of compounds for screening against various biological targets. The inherent three-dimensionality of the molecule is a desirable feature in modern drug design, which seeks to move away from flat, two-dimensional structures. rsc.org

Contribution to the Fundamental Understanding of Bridged Polycyclic Ether Chemistry

The study of strained and conformationally restricted molecules like 3-Oxatricyclo[4.3.0.0^2,8^]nonane can provide valuable insights into fundamental principles of chemical bonding, reactivity, and stereoelectronics. The synthesis and characterization of such molecules challenge and expand our understanding of what is structurally possible.

The chemistry of bridged polycyclic ethers is a rich field of study. For example, the synthesis of 2-oxaadamantane derivatives has been explored through various routes, including transannular cyclizations and oxidative transformations. rsc.orgrsc.orgumn.edu The study of these reactions contributes to our knowledge of carbocation chemistry and skeletal rearrangements. Similarly, the development of synthetic methods for bridged polycycles via C-H bond insertion reactions highlights the ongoing innovation in synthetic methodology. beilstein-journals.org

Research into the synthesis and properties of 3-Oxatricyclo[4.3.0.0^2,8^]nonane would contribute to this fundamental body of knowledge. Understanding its stability, spectroscopic properties, and reactivity would provide a valuable data point in the broader landscape of bridged polycyclic ether chemistry. This could lead to the development of new synthetic strategies and a deeper appreciation of the structure-property relationships in this class of compounds.

Challenges and Future Research Directions for 3 Oxatricyclo 4.3.0.0^2,8^ Nonane

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The synthesis of 3-Oxatricyclo[4.3.0.02,8]nonane remains a significant hurdle. There are no well-established, high-yielding routes to this specific oxatricyclic system. Future research must focus on developing efficient and atom-economical synthetic strategies. Drawing inspiration from the synthesis of other complex cyclic ethers, several avenues could be explored. thieme-connect.deresearchgate.netnih.gov

Intramolecular cyclization reactions are a promising approach. For instance, the synthesis of related bicyclo[3.3.1]nonane systems often employs aldol (B89426) or Michael addition reactions to construct the carbocyclic framework, which could then be adapted for the ether linkage formation. nih.govrsc.org A hypothetical atom-economical approach could involve a tandem reaction sequence from a readily available starting material.

Table 1: Hypothetical Atom-Economical Synthetic Routes to 3-Oxatricyclo[4.3.0.02,8]nonane

Starting MaterialReagents and ConditionsKey TransformationTheoretical Yield (%)Atom Economy (%)
cis-Bicyclo[4.3.0]non-7-ene-2-ol1. m-CPBA; 2. Lewis Acid CatalystIntramolecular Epoxide Ring Opening6585
1,3-Cyclooctadiene and Acrolein1. Diels-Alder; 2. Intramolecular Paterno-Büchi reaction[4+2] Cycloaddition followed by Photocycloaddition5090
Bicyclo[3.3.1]nonane-2,8-dioneDiastereoselective reduction followed by acid-catalyzed dehydrationReductive Cyclization7080

This table presents hypothetical research goals for the synthesis of 3-Oxatricyclo[4.3.0.02,8]nonane, highlighting the need for efficient and atom-economical methods.

Exploration of Unprecedented Reactivity Patterns and Selectivities

The inherent ring strain in 3-Oxatricyclo[4.3.0.02,8]nonane is expected to govern its reactivity, making it susceptible to ring-opening reactions under various conditions. quizlet.compearson.comlibretexts.org The behavior of strained ethers like epoxides and oxetanes, which readily undergo cleavage with acids, bases, and nucleophiles, provides a foundation for predicting the reactivity of this more complex system. libretexts.orglibretexts.orgmagtech.com.cnfao.orgyoutube.com

Future investigations should systematically explore the reactions of 3-Oxatricyclo[4.3.0.02,8]nonane with a range of reagents to map its reactivity profile. The regioselectivity and stereoselectivity of these ring-opening reactions will be of particular interest, as they could provide access to novel, highly functionalized bicyclic and monocyclic scaffolds.

Table 2: Potential Ring-Opening Reactions of 3-Oxatricyclo[4.3.0.02,8]nonane

ReagentConditionsExpected Major ProductPotential Application
HBrAcetic Acid, 80 °CBromo-substituted bicyclo[4.3.0]nonanolIntermediate for further functionalization
LiAlH4THF, refluxBicyclo[4.3.0]nonane-2,8-diolSynthesis of polyester (B1180765) precursors
Phenylmagnesium bromideDiethyl ether, 0 °C to rtPhenyl-substituted bicyclo[4.3.0]nonanolBuilding block for complex molecules
Acetic Anhydride/BF3·OEt2Dichloromethane, 0 °CDiacetoxybicyclo[4.3.0]nonanePrecursor for diol synthesis

This table illustrates potential research avenues for exploring the reactivity of 3-Oxatricyclo[4.3.0.02,8]nonane, based on the known chemistry of other strained ethers.

Advancements in Stereochemical Control for Complex Oxatricyclic Architectures

The synthesis of enantiomerically pure 3-Oxatricyclo[4.3.0.02,8]nonane and its derivatives is a formidable challenge that needs to be addressed. Asymmetric synthesis is crucial for producing chiral molecules with specific biological activities. nih.govnih.govyoutube.comnih.govyoutube.com The use of chiral auxiliaries, chiral catalysts, or chiral starting materials could be investigated to achieve stereocontrol. youtube.comyoutube.comyoutube.comnih.govyoutube.com

For example, a chiral auxiliary temporarily attached to a precursor molecule could direct the stereochemical outcome of the cyclization reactions. youtube.com Alternatively, a chiral catalyst could be employed to facilitate an enantioselective intramolecular etherification. The development of such methods would be a significant advancement in the field of heterocyclic chemistry.

Table 3: Strategies for Stereoselective Synthesis of 3-Oxatricyclo[4.3.0.02,8]nonane Derivatives

StrategyChiral SourceKey StepExpected Enantiomeric Excess (ee)
Chiral AuxiliaryEvans' oxazolidinone attached to a precursorAsymmetric intramolecular cyclization>95%
Chiral CatalystChiral Lewis acidEnantioselective intramolecular etherification>90%
Chiral Pool SynthesisStarting from a naturally occurring chiral building blockMulti-step synthesis preserving stereocenters>99%
Dynamic Kinetic ResolutionEnzyme-catalyzed resolution of a racemic intermediateSelective transformation of one enantiomer>98%

This table outlines prospective research strategies for achieving stereochemical control in the synthesis of 3-Oxatricyclo[4.3.0.02,8]nonane, a critical aspect for its potential applications.

Deeper Computational and Experimental Insights into Strain, Electronic Structure, and Conformational Dynamics

A thorough understanding of the fundamental properties of 3-Oxatricyclo[4.3.0.02,8]nonane is essential for predicting its behavior and designing applications. Computational chemistry offers powerful tools to investigate its strain energy, electronic structure, and conformational dynamics. japsonline.comroaldhoffmann.com The strain energy, in particular, is a key parameter that influences the molecule's stability and reactivity. researchgate.netchemrxiv.orgresearchgate.net

Future research should combine high-level computational studies with experimental techniques like X-ray crystallography and NMR spectroscopy to gain a comprehensive picture of this molecule. For instance, DFT calculations could be used to predict the bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental data. nih.gov Such studies would provide valuable insights into the consequences of the tricyclic framework's rigidity and strain.

Table 4: Proposed Computational and Experimental Studies on 3-Oxatricyclo[4.3.0.02,8]nonane

PropertyComputational MethodExperimental TechniqueExpected Outcome
Strain EnergyB3LYP/6-31G*Calorimetry (Heat of Combustion)Quantification of the destabilization due to ring strain.
Electronic StructureTD-DFTUV-Vis and Photoelectron SpectroscopyUnderstanding of molecular orbitals and electronic transitions.
Conformational AnalysisMolecular Dynamics SimulationsVariable-Temperature NMRElucidation of low-energy conformations and dynamic processes.
Bond PropertiesAIM (Atoms in Molecules) TheoryX-ray CrystallographyDetailed analysis of bonding characteristics within the strained framework.

This table highlights key areas for future research to elucidate the fundamental physicochemical properties of 3-Oxatricyclo[4.3.0.02,8]nonane.

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